molecular formula C10H10ClN3S B11767674 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole

Cat. No.: B11767674
M. Wt: 239.73 g/mol
InChI Key: NBOUKYIWTADLBG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole is a chemical research compound designed for use in medicinal chemistry and drug discovery applications. This molecule integrates a thiazole core, a privileged structure in medicinal chemistry, with a hydrazinyl functional group and a 4-chlorophenyl substituent, making it a versatile intermediate or scaffold for developing novel bioactive molecules. The core structural motif of 2-hydrazinyl-thiazole derivatives is present in compounds with demonstrated biological activity. Research on highly analogous structures indicates potential for this compound class in infectious disease research. Specifically, hydrazineyl-linked thiazole hybrids have shown significant in vitro inhibitory efficacy against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis, with some close analogs reporting Minimum Inhibitory Concentration (MIC) values as low as 1.6 μg mL−1 . Furthermore, similar molecular frameworks have exhibited notable antibacterial activity against a panel of Gram-positive and Gram-negative bacterial strains, including S. aureus and E. coli . The presence of the hydrazinyl group is a key feature, as it can enhance interactions with biological targets and has been associated with promising antitubercular activity in other compounds . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this chemical to explore its mechanism of action, particularly its potential interactions with microbial targets like the InhA enzyme in the fatty acid synthesis pathway of M. tuberculosis or for the synthesis of further complex hybrids to enhance pharmacological properties .

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C10H10ClN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14)

InChI Key

NBOUKYIWTADLBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Condensation of Thiosemicarbazides with Aromatic Amines

The most widely documented method involves the acid-catalyzed condensation of thiosemicarbazides with 4-chloroaniline. This one-pot reaction proceeds under mild conditions, leveraging hydrochloric acid to facilitate cyclization and hydrazine incorporation.

Procedure :

  • Reaction Setup : Combine equimolar quantities of thiosemicarbazide and 4-chloroaniline in a hydrochloric acid (HCl)-methanol solution.

  • Cyclization : Stir the mixture at 60–70°C for 6–8 hours, monitoring progress via thin-layer chromatography (TLC).

  • Workup : Neutralize the reaction with sodium bicarbonate, extract with dichloromethane, and purify via recrystallization from ethanol.

Key Parameters :

  • Catalyst : HCl (10–15 mol%) enhances protonation of the amine, accelerating nucleophilic attack.

  • Solvent : Methanol balances polarity and solubility, enabling efficient cyclization.

  • Yield : 65–75% with >95% purity (HPLC).

Cyclization of 2-Bromo-1-(4-chlorophenyl)ethan-1-one with Thioacetamide

An alternative route involves forming the thiazole core through cyclization of 2-bromo-1-(4-chlorophenyl)ethan-1-one with thioacetamide in dimethylformamide (DMF).

Procedure :

  • Bromination : React 4-chloroacetophenone with bromine in acetic acid to yield 2-bromo-1-(4-chlorophenyl)ethan-1-one.

  • Cyclization : Add thioacetamide to the brominated ketone in DMF at room temperature for 12 hours.

  • Hydrazine Incorporation : Treat the intermediate with hydrazine hydrate in ethanol under reflux.

Key Parameters :

  • Solvent : DMF stabilizes the thiocarbonyl intermediate, promoting ring closure.

  • Temperature : Room temperature minimizes side reactions (e.g., over-bromination).

  • Yield : 60–70% after purification via column chromatography.

Advanced Modifications and Optimization

Bromination at the Thiazole 5-Position

To enhance reactivity for further functionalization, electrophilic bromination at the thiazole’s 5-position is employed using N-bromosuccinimide (NBS).

Procedure :

  • Bromination : React 4-(4-chlorophenyl)-2-methylthiazole with NBS in carbon tetrachloride under UV light.

  • Hydrazine Substitution : Replace the methyl group with hydrazine using hydrazine hydrate in tetrahydrofuran (THF).

Key Parameters :

  • Light Source : UV irradiation (254 nm) initiates radical bromination.

  • Yield : 50–55% after bromination; 70–75% post-hydrazine substitution.

Catalyst Screening for Improved Efficiency

Comparative studies highlight the efficacy of Lewis acids (e.g., AlCl3_3) in reducing reaction times. For instance, AlCl3_3-mediated reductions in glyme solvent decrease cyclization time from 12 hours to 4 hours.

Data Comparison of Synthesis Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)
Thiosemicarbazide CondensationThiosemicarbazide, 4-ChloroanilineHCl/MeOH, 60–70°C65–75>95
Cyclization with Thioacetamide2-Bromo-1-(4-chlorophenyl)ethan-1-oneDMF, rt; Hydrazine hydrate, reflux60–7090–95
Bromination-Hydrazine Substitution4-(4-Chlorophenyl)-2-methylthiazoleNBS/CCl4_4, UV; NH2_2NH2_2/THF50–55 → 70–7585–90

Mechanistic Insights

  • Thiosemicarbazide Route : Protonation of 4-chloroaniline by HCl generates a reactive electrophile, which undergoes nucleophilic attack by thiosemicarbazide’s sulfur atom. Cyclodehydration forms the thiazole ring, with subsequent hydrazine retention.

  • Cyclization with Thioacetamide : Thioacetamide’s sulfur and nitrogen atoms coordinate with the brominated ketone, facilitating ring closure via intramolecular nucleophilic substitution.

Challenges and Solutions

  • Hydrazine Handling : Hydrazine hydrate is toxic and moisture-sensitive. Substituting with hydrazine salts (e.g., hydrazine sulfate) improves safety without compromising yield.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates byproducts, while recrystallization in ethanol enhances purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of thiazole derivatives, including 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole, as anticancer agents. Studies demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies reveal that derivatives of thiazole can inhibit the growth of human colorectal cancer cells (HCT-116) with IC50 values in the micromolar range, indicating promising anticancer properties .
  • The mechanism of action is primarily through inducing apoptosis via modulation of the Bcl-2 family proteins, which are crucial in regulating cell death .
CompoundCell LineIC50 (μM)
This compoundHCT-1163.80 ± 0.80
Similar Thiazole DerivativeHepG22.31 ± 0.43

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazoles are known to exhibit activity against various bacterial and fungal strains:

  • Studies indicate that thiazole derivatives can inhibit the growth of pathogenic bacteria and fungi, showcasing their potential as antimicrobial agents .
  • The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring enhance antimicrobial efficacy .

Acetylcholinesterase Inhibition

Research into related thiazole compounds has shown potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's:

  • Compounds similar to this compound have displayed significant inhibitory activity against acetylcholinesterase, suggesting potential applications in cognitive enhancement and memory preservation .

Material Science Applications

Beyond biological applications, thiazole derivatives are explored for their utility in material science:

  • The unique electronic properties of thiazoles make them suitable candidates for developing new materials with specific electronic and optical characteristics.
  • Research indicates that these compounds can be utilized in organic electronics and photonic devices due to their ability to form stable thin films and exhibit favorable charge transport properties.

Case Studies

Several case studies illustrate the applications of this compound:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that modifications to the thiazole scaffold significantly influenced biological activity .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of thiazoles to target enzymes such as acetylcholinesterase, confirming their potential as therapeutic agents for neurodegenerative diseases .
  • Antimicrobial Screening : A comprehensive screening of synthesized thiazole derivatives against a panel of microbial strains demonstrated promising results, with several compounds exhibiting superior activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Key Observations :

  • Anticancer Activity : Thiazole derivatives with hydrazine/hydrazide groups (e.g., compounds 7b and 11) exhibit potent activity against HepG-2 cells, likely due to interactions with cellular kinases or DNA .
  • Antioxidant Effects : Hybrid thiazole-thiophene compounds demonstrate radical scavenging activity, with IC₅₀ values comparable to ascorbic acid .
  • Cardiovascular Effects : Chlorophenyl-substituted thiazole acetic acid derivatives modulate vascular tension and heart rate, suggesting α₁-adrenergic receptor interactions .
Structural and Crystallographic Comparisons
  • Isostructurality : Compounds 4 (Cl-substituted) and 5 (F-substituted) share identical triclinic crystal systems (space group P̄1), but Cl’s larger van der Waals radius slightly alters packing distances .
  • Conformational Flexibility : Independent molecules in asymmetric units adopt planar conformations, with halogenated aryl groups oriented perpendicular to the thiazole plane .
Structure-Activity Relationships (SAR)
  • Chlorophenyl Groups : Enhance lipophilicity and π-π stacking, critical for membrane penetration and receptor binding (e.g., anticancer and antihypertensive activities) .
  • Hydrazinyl Moieties : Facilitate hydrogen bonding with biological targets, as seen in SMVA derivatives’ cardiovascular effects .
  • Halogen Substitution : Fluorophenyl analogs exhibit similar bioactivity but improved metabolic stability compared to chlorophenyl derivatives .

Biological Activity

4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazole ring substituted at the 2-position with a hydrazine group and at the 4-position with a chlorophenyl group. Its chemical formula is C10H10ClN3SC_{10}H_{10}ClN_3S.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Anticancer Properties : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : It demonstrates activity against several bacterial strains and fungi, indicating its potential as an antimicrobial agent.

The anticancer effects of this compound are primarily attributed to its ability to:

  • Induce apoptosis through modulation of apoptotic pathways involving Bcl-2 family proteins.
  • Inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.

Case Studies

  • Cell Line Studies : In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines, including glioblastoma and neuroblastoma cells. For example, it has been reported to have an IC50 value below 1 µM against certain cancer cell lines, indicating potent cytotoxicity .
  • Structure-Activity Relationship (SAR) : The presence of the chlorophenyl group significantly enhances the compound's anticancer activity compared to other thiazole derivatives. Modifications in the thiazole ring also affect its potency, with specific substitutions leading to improved activity against cancer cells .

Efficacy Against Pathogens

The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The results indicate:

  • Inhibition Zones : In disk diffusion assays, it exhibited inhibition zones ranging from 10 mm to 22 mm against different pathogens, comparable to standard antibiotics like ciprofloxacin and fluconazole .
  • Minimum Inhibitory Concentrations (MICs) : The MIC values for bacterial strains were found to be in the range of 50-200 µg/mL, demonstrating moderate to good antimicrobial activity .

Comparative Studies

A comparative analysis with other thiazole derivatives showed that this compound outperformed many structurally similar compounds in both anticancer and antimicrobial assays. This highlights its potential as a lead compound for further development.

Summary of Research Findings

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits MMPs
AntimicrobialEffective against Gram-positive/negative bacteria; fungi
IC50 (Cancer Cells)< 1 µM for specific cell lines
MIC (Bacteria)50-200 µg/mL

Q & A

Q. What are the standard synthetic protocols for 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via Hantzsch condensation, where thiosemicarbazones react with α-haloketones (e.g., 2-bromo-4’-chloroacetophenone) under reflux in ethanol or PEG-400 as a solvent. PEG-400 enhances reaction efficiency due to its polar aprotic nature, facilitating nucleophilic substitution . Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Yield optimization requires careful control of stoichiometry (1:1 molar ratio of hydrazine and ketone) and reaction time (6–8 hours). Contamination by byproducts (e.g., uncyclized intermediates) can be minimized via TLC monitoring .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 confirm hydrazinyl proton signals at δ 10.2–11.5 ppm and aromatic/heterocyclic carbons .
  • X-ray diffraction : Single-crystal analysis (using SHELX or WinGX) resolves the thiazole ring conformation and hydrogen-bonding networks. For example, N–H···N interactions between hydrazinyl and thiazole nitrogens stabilize the crystal lattice .
  • IR : Stretching vibrations at 3200–3400 cm1^{-1} (N–H) and 1600 cm1^{-1} (C=N) validate functional groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOEs or bond lengths) be resolved during structural analysis?

Discrepancies in X-ray data (e.g., anisotropic displacement parameters) are addressed using SHELXL for refinement, applying restraints to thermal parameters and validating hydrogen positions via DFT-calculated geometries . For NMR, 1^1H-15^15N HMBC experiments clarify ambiguous hydrazinyl connectivity, while NOESY correlations differentiate regioisomers . Cross-validation with mass spectrometry (ESI-MS) ensures molecular ion consistency.

Q. What computational strategies predict noncovalent interactions and electronic properties relevant to biological activity?

  • Multiwfn : Analyzes electron localization function (ELF) and electrostatic potential (ESP) to identify nucleophilic (hydrazinyl) and electrophilic (chlorophenyl) sites .
  • NCI plots : Reveal van der Waals interactions and hydrogen bonds in crystal packing using promolecular density (e.g., C–H···π contacts between chlorophenyl and thiazole rings) .
  • Docking studies (AutoDock Vina) : Screen against target enzymes (e.g., COX-2) by aligning the thiazole core with hydrophobic active-site pockets .

Q. How do substituents on the hydrazinyl group affect reaction pathways in heterocyclic derivatization?

Substituents dictate cyclization outcomes. For example:

  • Arylhydrazines (e.g., 4-methoxyphenylhydrazine) form indole-thiadiazole hybrids via Fischer indole synthesis under acidic conditions .
  • Acetylhydrazines undergo condensation with aldehydes to yield Schiff bases, which cyclize to pyrazoles in PEG-400 . Competing pathways (e.g., pyrazole vs. triazole formation) are controlled by pH and temperature. Kinetic studies (HPLC monitoring) identify intermediates .

Methodological Challenges and Solutions

Q. What strategies improve the reproducibility of biological activity assays for derivatives?

  • In vitro protocols : Use standardized MTT assays (IC50_{50} determination) with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to minimize variability .
  • SAR analysis : Correlate substituent electronegativity (Hammett σ values) with activity. For example, electron-withdrawing groups (e.g., –Cl) enhance antimicrobial potency by increasing membrane permeability .

Q. How can solvent effects in synthesis be systematically evaluated?

A solvent screening table compares polarity (ET(30) scale), boiling point, and environmental impact:

SolventET(30) (kcal/mol)Yield (%)Byproduct Formation
PEG-40044.085Low
Ethanol51.972Moderate
DMF56.465High

PEG-400 maximizes yield and minimizes side reactions due to its high polarity and low volatility .

Data Contradiction Analysis

Q. How to address inconsistencies in reported crystallographic data for similar thiazole derivatives?

  • Refinement : Apply TWINABS in SHELXL for twinned crystals and check for missed symmetry (e.g., monoclinic vs. orthorhombic systems) .
  • Validation : Use PLATON to detect voids and ADDSYM to identify higher-symmetry space groups. Discrepancies in unit cell parameters often arise from temperature-dependent polymorphism .

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